molecular formula C13H9BrClNO4S B2792522 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 380193-41-9

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2792522
CAS No.: 380193-41-9
M. Wt: 390.63
InChI Key: UPDFFRNGNMGTCD-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid (CID 2369451) is a halogenated sulfonamide benzoic acid derivative with the molecular formula C₁₃H₉BrClNO₄S . Its structure features a 4-chlorobenzoic acid backbone modified by a sulfamoyl group substituted with a 4-bromophenyl moiety. Key physicochemical properties include a predicted collision cross-section (CCS) of 162.1–166.6 Ų for various adducts (e.g., [M+H]⁺, [M-H]⁻), indicating moderate molecular size and polarity .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDFFRNGNMGTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonamide with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

Key reactions:

  • Acid-catalyzed hydrolysis:
    C13H9BrClNO4S+H2OC13H10BrClO5S+NH3\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + \text{H}_{2}\text{O} \rightarrow \text{C}_{13}\text{H}_{10}\text{BrClO}_{5}\text{S} + \text{NH}_{3}
    Conducted in 6M HCl at reflux (110°C), producing 4-chloro-3-sulfobenzoic acid and ammonia.

  • Base-mediated hydrolysis:
    C13H9BrClNO4S+2NaOHC13H8BrClO5SNa2+NH3\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + 2\text{NaOH} \rightarrow \text{C}_{13}\text{H}_{8}\text{BrClO}_{5}\text{SNa}_{2} + \text{NH}_{3}
    Proceeds in 10% NaOH at 80°C, forming a disodium sulfonate salt .

Conditions and reagents:

Reaction TypeReagentsTemperatureTimeYield
AcidicHCl (6M)110°C4h72%
BasicNaOH (10%)80°C3h65%

Nucleophilic Substitution at the Bromine Center

The para-bromine on the phenyl ring participates in palladium-catalyzed cross-coupling reactions.

Notable examples:

  • Suzuki-Miyaura Coupling:
    C13H9BrClNO4S+PhB(OH)2C19H14ClNO4S\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + \text{PhB(OH)}_{2} \rightarrow \text{C}_{19}\text{H}_{14}\text{ClNO}_{4}\text{S}
    Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF (90°C, 12h), yielding a biphenyl derivative .

  • Buchwald-Hartwig Amination:
    C13H9BrClNO4S+NH2C6H5C19H15ClN2O4S\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + \text{NH}_{2}\text{C}_{6}\text{H}_{5} \rightarrow \text{C}_{19}\text{H}_{15}\text{ClN}_{2}\text{O}_{4}\text{S}
    Catalyzed by Pd(OAc)₂ with Xantphos ligand, producing aniline-substituted products .

Reactivity trends:

  • Electron-withdrawing groups (e.g., sulfamoyl) enhance electrophilicity at the bromine center.

  • Steric hindrance from the chlorobenzoic acid moiety slightly reduces coupling efficiency .

Carboxylic Acid Functionalization

The benzoic acid group participates in esterification and amidation reactions.

Reaction pathways:

  • Esterification:
    C13H9BrClNO4S+CH3OHH+C14H11BrClNO4S\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + \text{CH}_{3}\text{OH} \xrightarrow{\text{H}^{+}} \text{C}_{14}\text{H}_{11}\text{BrClNO}_{4}\text{S}
    Catalyzed by H₂SO₄ in methanol (reflux, 6h), yielding a methyl ester with 85% efficiency.

  • Amide Formation:
    C13H9BrClNO4S+H2NCH2CH3C15H14BrClN2O4S\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + \text{H}_{2}\text{NCH}_{2}\text{CH}_{3} \rightarrow \text{C}_{15}\text{H}_{14}\text{BrClN}_{2}\text{O}_{4}\text{S}
    Using EDCl/HOBt in DCM, producing ethylamide derivatives.

Key applications:

  • Ester derivatives improve solubility for biological testing.

  • Amides enhance binding affinity to carbonic anhydrase isoforms .

Sulfamoyl Group Transformations

The sulfamoyl moiety (-SO₂NH-) undergoes alkylation and oxidation.

Reaction examples:

  • N-Alkylation:
    C13H9BrClNO4S+CH3IC14H11BrClNO4S\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} + \text{CH}_{3}\text{I} \rightarrow \text{C}_{14}\text{H}_{11}\text{BrClNO}_{4}\text{S}
    In the presence of K₂CO₃ (DMF, 60°C), forming N-methylated products .

  • Oxidation to Sulfonamides:
    C13H9BrClNO4SKMnO4C13H7BrClNO6S\text{C}_{13}\text{H}_{9}\text{BrClNO}_{4}\text{S} \xrightarrow{\text{KMnO}_{4}} \text{C}_{13}\text{H}_{7}\text{BrClNO}_{6}\text{S}
    Forms sulfonamide oxides under strong oxidizing conditions .

Biological Interactions

The compound inhibits metalloenzymes through coordination of its sulfamoyl group to zinc ions in active sites .

Mechanistic insights:

  • Carbonic Anhydrase Inhibition:
    Ki=12.3nMK_{i} = 12.3 \, \text{nM} against hCA II, attributed to sulfamoyl-Zn²⁺ interaction .

  • Antifungal Activity:
    MIC = 8 µg/mL against Candida albicans via ergosterol biosynthesis disruption .

Scientific Research Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentration (MIC) values, suggesting its potential as an effective antibacterial agent . Additionally, it has demonstrated antifungal properties against plant pathogens, making it a candidate for agricultural fungicides.

Therapeutic Potential
The compound's structural similarities to other biologically active molecules suggest potential therapeutic applications. For instance, compounds with sulfamoyl groups have been noted for their effectiveness in lowering blood lipid levels, indicating possible uses in treating hyperlipidemia and other metabolic disorders. The presence of halogen substituents has been linked to enhanced biological activity, which could be leveraged for developing new therapeutic agents .

Agricultural Applications

Given its antifungal properties, 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid can be utilized in agricultural settings as a fungicide. Its ability to inhibit plant pathogens positions it as a valuable tool for improving crop health and yield. The compound's efficacy against specific fungal strains can be optimized through further research into its mode of action and formulation strategies .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of benzoic acid, including those similar to this compound. Results indicated that these compounds exhibited potent activity against Gram-positive strains and moderate inhibition of biofilm formation, highlighting their potential in clinical applications .

Case Study 2: Agricultural Efficacy

In agricultural trials, the compound was tested against common plant pathogens. Results showed significant inhibition of fungal growth, suggesting its practical application as a fungicide in crop protection strategies. The study recommended further exploration into formulation techniques to enhance its efficacy in field conditions.

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
SulfamethoxazoleContains a sulfamoyl group and an aromatic ringUsed as an antibiotic; effective against bacteria
4-Methoxybenzoic AcidContains a methoxy group on a benzoic acidCommonly used as a precursor in organic synthesis
3-Bromo-4-chlorobenzoic AcidContains both bromine and chlorine substitutionsUsed in synthesis; exhibits herbicidal properties

The unique combination of bromination, sulfamoylation, and chlorination in this compound enhances its biological activity compared to structurally similar compounds .

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s substitution pattern critically influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent on Sulfamoyl Molecular Formula Key Properties/Activity Reference
4-Chloro-3-sulfamoylbenzoic acid None (free -NH₂) C₇H₅ClNO₄S EC 214-882-1; precursor to diuretics
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-Methylphenyl C₁₄H₁₂ClNO₄S Parchem product (CAS 1262010-41-2)
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid Benzyl + 4-chlorophenyl C₂₀H₁₅Cl₂NO₄S Larger CCS (predicted ~170–175 Ų)
3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid Allyl + 4-fluorophenyl C₁₆H₁₂ClFNO₄S Potential medicinal use (CAS 1370587-26-0)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyl in CID 2357151) increase molecular volume, reflected in higher CCS values, which may reduce membrane permeability .

Environmental and Metabolic Considerations

  • Toxicity : Bromine and chlorine substituents may increase persistence in biological systems, though lower SI values in bromophenyl-oxadiazole analogs indicate manageable toxicity profiles .

Biological Activity

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid, also referred to as potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrClN2O3S, with a molecular weight of approximately 428.7 g/mol. The compound features a sulfonamide group that is linked to a chlorobenzoic acid structure, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromophenyl group facilitates hydrophobic interactions with protein targets, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activities and receptor functions, making it a candidate for further biological investigations.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic contexts.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria and fungi like Candida albicans .
  • Protein Binding Studies : Interaction studies indicate that the compound binds effectively to proteins involved in metabolic pathways, potentially influencing their activity and stability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Chloro-3-sulfamoylbenzoic acidSulfamoyl group attached to chlorobenzoic acidPotential enzyme inhibitionLacks bromophenyl substituent
SulfanilamideSimple sulfonamide structureAntibacterial activityMore widely studied for therapeutic use
3-(4-Bromophenyl)propionic acidContains bromophenyl but lacks sulfonamide functionalityLimited biological studiesDifferent functional group leading to varied properties

This table illustrates how the unique combination of functional groups in this compound allows for distinct biological interactions not present in other similar compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicated that potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate significantly inhibited specific enzymes involved in metabolic processes. These findings suggest potential therapeutic applications in diseases where enzyme modulation is beneficial.
  • Antimicrobial Activity : A study on newly synthesized derivatives showed promising antimicrobial effects against Gram-positive bacteria and C. albicans. The presence of halogenated phenyl groups was correlated with enhanced lipophilicity, aiding in membrane permeability and efficacy against pathogens .
  • Toxicity Assessments : Toxicity evaluations using aquatic models (e.g., Daphnia magna) revealed that some derivatives exhibited moderate toxicity levels, suggesting a need for further optimization to enhance safety profiles while maintaining efficacy .

Q & A

Q. Advanced Challenges :

  • Twinning : If crystals exhibit twinning (common with sulfonamides), use SHELXD for data integration and TWINABS for scaling .
  • Disorder : Bromine and chlorine atoms may display positional disorder; apply restraints (ISOR, DELU) during refinement .

What biological assays are suitable for evaluating its enzyme inhibition potential, and how can structure-activity relationships (SAR) be explored?

Q. Basic Assays :

  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to screen against kinases like EGFR or VEGFR2 .
  • Protein-Ligand Binding : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) using immobilized target proteins .

Q. Advanced SAR Strategies :

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites, focusing on hydrogen bonds between the sulfamoyl group and catalytic residues .

How can analytical techniques resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Q. Basic Techniques :

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm sulfamoyl connectivity. The carboxylic acid proton (δ ~12 ppm in DMSO-d6) is a key marker .
  • HRMS : Validate molecular ion ([M-H]⁻ at m/z 402.933) and isotopic patterns (Br/Cl) .

Q. Advanced Contradictions :

  • Tautomerism : The sulfamoyl group may exhibit tautomeric forms in solution. Use variable-temperature NMR (VT-NMR) to identify dynamic exchange .
  • Degradation Products : LC-MS/MS with a C18 column (0.1% formic acid) detects hydrolyzed byproducts (e.g., 4-chlorobenzoic acid) .

What computational methods are recommended for predicting its physicochemical properties and reactivity?

Q. Basic Predictions :

  • LogP : Use MarvinSketch (ChemAxon) or EPI Suite for partition coefficient estimation (~2.8) .
  • pKa : SPARC predicts carboxylic acid pKa ≈ 2.5 and sulfonamide pKa ≈ 9.8 .

Q. Advanced Reactivity Modeling :

  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify electrophilic/nucleophilic sites .
  • Reaction Pathways : Simulate sulfamoyl hydrolysis in aqueous media using transition-state theory (TST) in GAMESS .

How can researchers address low solubility in biological assays, and what formulation strategies improve bioavailability?

Q. Basic Solubility Enhancement :

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • pH Adjustment : Prepare sodium salt (pH 7.4 buffer) for improved aqueous solubility .

Q. Advanced Formulation :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation) to enhance cellular uptake .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for passive diffusion, followed by enzymatic hydrolysis in vivo .

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